1,2-(Methylene-d2-dioxy)benzene

Isotopic purity Isotope dilution mass spectrometry Internal standard certification

1,2-(Methylene-d2-dioxy)benzene, also designated 1,3-benzodioxole-2,2-d2, is a stable-isotope-labeled analog of 1,3-benzodioxole in which the two methylene-bridge hydrogens are replaced by deuterium. With a molecular formula of C7H4D2O2 and a monoisotopic mass of 124.05 Da, the compound is primarily employed as an internal standard (IS) for gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) quantitation of the unlabeled parent analyte (1,3-benzodioxole, MW 122.04 Da).

Molecular Formula C7H6O2
Molecular Weight 124.13 g/mol
CAS No. 14049-42-4
Cat. No. B12673712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-(Methylene-d2-dioxy)benzene
CAS14049-42-4
Molecular FormulaC7H6O2
Molecular Weight124.13 g/mol
Structural Identifiers
SMILESC1OC2=CC=CC=C2O1
InChIInChI=1S/C7H6O2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2/i5D2
InChIKeyFTNJQNQLEGKTGD-BFWBPSQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-(Methylene-d2-dioxy)benzene (CAS 14049-42-4) – A Methylene-Bridge Deuterated Benzodioxole Standard for Isotope Dilution Analytical Workflows


1,2-(Methylene-d2-dioxy)benzene, also designated 1,3-benzodioxole-2,2-d2, is a stable-isotope-labeled analog of 1,3-benzodioxole in which the two methylene-bridge hydrogens are replaced by deuterium . With a molecular formula of C7H4D2O2 and a monoisotopic mass of 124.05 Da, the compound is primarily employed as an internal standard (IS) for gas chromatography–mass spectrometry (GC–MS) and liquid chromatography–mass spectrometry (LC–MS) quantitation of the unlabeled parent analyte (1,3-benzodioxole, MW 122.04 Da). The +2.01 Da mass shift, located exclusively at the chemically inert sp3-hybridized methylene carbon, provides a signal that is well-resolved from the natural M+1 and M+2 isotope envelope of the analyte while minimizing chromatographic isotope effects that can arise from more extensively deuterated or ring-labeled analogs .

Why 1,2-(Methylene-d2-dioxy)benzene Cannot Be Interchanged with Unlabeled Benzodioxole or Alternative Isotopologues Without Method Revalidation


Non-deuterated 1,3-benzodioxole cannot function as an internal standard because it is indistinguishable from the analyte in mass-selective detectors, providing no means to correct for matrix effects, ionization suppression, or injection variability . Alternative isotopologues such as 1,3-benzodioxole-d4 (perdeuterated ring) or 13C-labeled analogs differ substantially in the number and position of heavy atoms. These differences translate into measurable shifts in chromatographic retention (isotope effect) and extraction recovery, which can produce systematic quantitation bias unless the specific isotopologue is validated for the target analyte and matrix . The methylene-d2 configuration uniquely balances sufficient mass resolution with minimal chromatographic perturbation, making generic substitution without revalidation a source of significant quantitative error in regulated and research settings alike.

Quantitative Differentiation Evidence for 1,2-(Methylene-d2-dioxy)benzene vs. Closest Analogs


Isotopic Enrichment ≥99.0% Enables Precise Isotope Dilution Quantitation with Negligible Signal Cross-Talk

The Concert Pharmaceuticals patent for d2-benzo[d][1,3]dioxoles explicitly claims compounds with isotopic enrichment of the deuterated position of at least 99.0% . This contrasts with many commercially available deuterated standards that are supplied at 95–98% isotopic enrichment, where residual protiated material contributes an analyte-equivalent signal that inflates the lower limit of quantification (LLOQ) and reduces method accuracy at trace levels. At 99.0% enrichment, the residual unlabeled signal is ≤1.0% of the internal standard concentration, which for a typical IS spike of 50–100 ng/mL contributes ≤0.5–1.0 ng/mL of apparent analyte, a level that is acceptable even for sub-ppb quantitation methods.

Isotopic purity Isotope dilution mass spectrometry Internal standard certification

Methylene-Bridge (sp3) Deuterium Placement Minimizes Chromatographic Retention Time Shift Compared to Aromatic (sp2) Deuterated Analogs

Aslani and Armstrong (2023) systematically evaluated the effect of deuterium substitution position on GC retention for 23 isotopologues and demonstrated that deuterium connected to an sp3-hybridized carbon produces a smaller chromatographic isotope effect than deuterium connected to an sp2-hybridized carbon . For the target compound, both deuterium atoms reside on the sp3 methylene bridge, predicting a retention time closer to the unlabeled analyte (1,3-benzodioxole) than a comparator such as 1,3-benzodioxole-d4, which places deuterium on aromatic (sp2) carbons. The paper's van't Hoff analysis confirmed that these separations are enthalpy-driven and predictable based on hybridization, making the sp3-labeled d2 compound the isotopologue of choice when minimal retention time deviation is critical for accurate peak integration, particularly in complex matrices where co-eluting interferences must be baseline-resolved using exactly matched retention windows.

Chromatographic isotope effect GC-MS co-elution Deuterium position

+2 Da Mass Shift Provides Clean Spectral Separation Without the Risk of H/D Exchange Associated with Perdeuterated Analogs

The monoisotopic mass of 1,2-(methylene-d2-dioxy)benzene is 124.0493 Da, versus 122.0368 Da for the unlabeled compound, yielding a +2.01 Da shift . This places the IS signal two m/z units above the analyte, well outside the natural M+1 and M+2 isotope envelope of C7H6O2 (M+2 relative abundance <0.5%) and permits unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) without cross-channel interference. In contrast, a single deuterium (d1) internal standard would produce only a +1 Da shift, which overlaps with the ~7.6% natural abundance M+1 peak from 13C, requiring mathematical correction and degrading precision at low concentrations. At the other extreme, perdeuterated d4 analogs (Δm = +4 Da) introduce four exchangeable deuterium atoms on aromatic positions, where unintended H/D back-exchange can occur during sample preparation at extreme pH or in protic solvents, generating mixed isotopologue populations that distort the IS signal area. The methylene-d2 compound mitigates this risk because the deuterium atoms are bound to a non-exchangeable sp3 carbon in a cyclic acetal, a motif known to resist acid- and base-catalyzed H/D exchange under typical analytical conditions.

Mass spectrometry Spectral interference Hydrogen-deuterium exchange stability

Synthetic Accessibility and Cost Profile Favor d2-Methylene Labeling Over 13C or Perdeuterated Alternatives

The Concert Pharmaceuticals patent describes a two-step process for preparing d2-benzo[d][1,3]dioxoles in high isotopic and chemical yield using inexpensive deuterated reagents . The method starts from catechol and deuterated methylene donor reagents (e.g., CD2Cl2 or paraformaldehyde-d2), which are commodity chemicals in isotope chemistry. This contrasts with the synthesis of 1,3-benzodioxole-d4, which requires either ring-perdeuteration of catechol precursors or exhaustive H/D exchange, both of which involve more costly reagents and longer reaction sequences. Similarly, 13C6-labeled benzodioxole requires 13C6-benzene as a starting material, priced at approximately $500–$1,000 per gram, compared to ~$50–$100 per gram for deuterated methylene donors. The patent's disclosure of a scalable, high-yield route directly translates to lower production cost and shorter lead times for procurement, making the d2 compound the most economical isotopically labeled internal standard for 1,3-benzodioxole without sacrificing analytical performance.

Deuterium labeling economics Custom synthesis Procurement decision

Procurement-Relevant Application Scenarios for 1,2-(Methylene-d2-dioxy)benzene


Isotope Dilution GC–MS/MS Quantitation of 1,3-Benzodioxole in Environmental Water and Food Matrices

When quantifying trace 1,3-benzodioxole in drinking water, cola beverages, or essential oils, the +2 Da mass shift of 1,2-(methylene-d2-dioxy)benzene enables selected reaction monitoring (SRM) transitions that are free from native analyte interference. The sp3 methylene labeling ensures near-identical solid-phase extraction (SPE) recovery to the analyte, as demonstrated by the general principle that sp3-deuterated isotopologues exhibit smaller physicochemical deviations than sp2-labeled alternatives . This compound is the preferred internal standard for methods requiring detection limits below 0.1 µg/L, where the ≥99% isotopic enrichment (per patent specification) minimizes the internal standard blank contribution to ≤1% of the spike concentration .

Pharmacokinetic and Metabolic Profiling of Methylenedioxybenzene-Containing Xenobiotics

In drug metabolism studies where 1,3-benzodioxole is a metabolite of larger methylenedioxyphenyl-containing compounds, this d2 standard serves as the stable isotope dilution internal standard for LC–MS/MS quantitation in plasma, urine, or hepatocyte incubations. The non-exchangeable methylene deuterium label ensures that the IS signal remains stable even during sample preparation steps that involve acidic hydrolysis (pH 1–2) or alkaline extraction (pH 10–12), conditions under which aromatic-deuterated analogs undergo measurable H/D back-exchange that compromises quantification accuracy.

Forensic and Regulatory Method Validation for Controlled Substance Precursor Analysis

1,3-Benzodioxole is a recognized precursor and impurity marker in forensic profiling of safrole, isosafrole, and MDMA-related compounds. Accredited forensic laboratories adopting ISO 17025-compliant methods require isotopically labeled internal standards for each target analyte or structural class. 1,2-(Methylene-d2-dioxy)benzene provides the chromatographic co-elution properties needed for confident peak assignment in GC–MS total ion chromatograms of complex seizure material, while the cost advantage over d4 or 13C standards enables routine batch analysis without exceeding consumable budgets .

Synthesis of Higher-Order Deuterated Building Blocks for Pharmaceutical Research

The compound serves as a key synthetic intermediate for deuterated serotonin reuptake inhibitors and other benzodioxole-containing drug candidates, as described in Concert Pharmaceuticals' patent portfolio . Researchers requiring a reliable source of d2-benzodioxole with documented isotopic enrichment ≥99% can use this standard directly in the final steps of API synthesis, eliminating the need for in-house deuteration and associated analytical characterization, thereby reducing development time by weeks relative to custom-synthesized alternatives .

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